molecular formula C20H18FNO4 B14992570 N-(4-fluorobenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-fluorobenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14992570
M. Wt: 355.4 g/mol
InChI Key: KMXFBJNKWTYBMG-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest for researchers in various fields.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like acetone or ethanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets N-[(4-FLUOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE apart from these similar compounds is its unique combination of a fluorophenyl group and a chromenyl acetamide moiety. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H18FNO4/c1-11-15-7-8-17(23)12(2)19(15)26-20(25)16(11)9-18(24)22-10-13-3-5-14(21)6-4-13/h3-8,23H,9-10H2,1-2H3,(H,22,24)

InChI Key

KMXFBJNKWTYBMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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